molecular formula C20H17ClN4OS B2946748 3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone CAS No. 400075-03-8

3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone

Cat. No.: B2946748
CAS No.: 400075-03-8
M. Wt: 396.89
InChI Key: KOVZMTGWEJFFKE-UHFFFAOYSA-N
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Description

3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone is a synthetic organic compound belonging to the family of triazole derivatives. These compounds are known for their broad spectrum of biological activities and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone involves multiple steps. One possible route includes the formation of the triazole ring through the cyclization of appropriate precursors. This typically involves reacting an alkyne with an azide in the presence of a copper catalyst (CuAAC reaction). The allyl and propynylsulfanyl groups are introduced via nucleophilic substitution reactions. The chlorobenzyl and pyridinone moieties are then coupled using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound might involve optimized reaction conditions such as temperature, pressure, and solvent selection to maximize yield and purity. Large-scale production would likely employ continuous flow chemistry techniques to streamline the synthesis and reduce costs.

Chemical Reactions Analysis

Types of Reactions it Undergoes

3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone can undergo several types of chemical reactions, including:

  • Oxidation: The sulfur atom in the propynylsulfanyl group can be oxidized to sulfoxide or sulfone.

  • Reduction: The triazole ring may be reduced under strong reducing conditions.

  • Substitution: The allyl and propynyl groups can undergo nucleophilic substitution reactions, replacing the leaving group with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) can be used.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are applicable.

  • Substitution: Nucleophiles such as thiols, amines, or alkoxides are often used in substitution reactions.

Major Products Formed from These Reactions

  • Oxidation: Sulfoxide or sulfone derivatives.

  • Reduction: Reduced triazole or de-allylated compounds.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone has a broad range of applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential antimicrobial, antifungal, and antiviral properties.

  • Medicine: : Investigated for its potential as a therapeutic agent in treating various diseases due to its biological activity.

  • Industry: : Could be utilized as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. Its mechanism of action involves:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids that it binds to, modulating their activity.

  • Pathways Involved: : The specific biological pathways impacted by these interactions, which could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone is unique due to its distinct structural features that impart specific chemical and biological properties. Comparing it with similar compounds like 4-allyl-5-(2-propynylsulfanyl)-triazoles, the presence of the chlorobenzyl and pyridinone moieties provides additional functionalization opportunities and potential for varied biological activities.

List of Similar Compounds

  • 4-allyl-5-(2-propynylsulfanyl)-triazoles

  • Benzyl-substituted triazoles

  • Pyridinone derivatives

This compound stands out due to its multi-functionalized structure, offering diverse applications and a unique chemical profile.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(4-prop-2-enyl-5-prop-2-ynylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS/c1-3-11-25-18(22-23-20(25)27-13-4-2)17-6-5-12-24(19(17)26)14-15-7-9-16(21)10-8-15/h2-3,5-10,12H,1,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVZMTGWEJFFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC#C)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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